4-amino-N-(4-hydroxyphenyl)benzamide
Overview
Description
4-amino-N-(4-hydroxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group and a hydroxyphenyl group attached to a benzamide core
Mechanism of Action
Target of Action
The primary target of 4-amino-N-(4-hydroxyphenyl)benzamide is bacterial cells . The compound has been tested for its antibacterial activity against various bacteria such as S. aureus, S. epidermidis, E. coli, and P. aeruginosa .
Result of Action
The primary result of the action of this compound is its antibacterial effect . It has been shown to exhibit moderate activity against several types of bacteria
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-amino-N-(4-hydroxyphenyl)benzamide are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-hydroxyphenyl)benzamide typically involves the reaction of 4-aminobenzamide with 4-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually refluxed for a specific period, followed by purification steps to isolate the desired product .
Industrial Production Methods
For industrial production, the synthesis process is optimized to improve yields and reduce costs. This often involves the use of safer solvents and reagents, as well as more efficient purification techniques. The industrial synthesis of this compound may also involve catalytic methods to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Acylation can be carried out using acyl chlorides in the presence of a base, while alkylation can be achieved using alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
4-amino-N-(4-hydroxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Used in the production of dyes and pigments, as well as in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
4-aminobenzamide: Lacks the hydroxyphenyl group, which may affect its reactivity and biological activity.
4-hydroxybenzamide: Lacks the amino group, which may influence its chemical properties and applications.
N-(4-hydroxyphenyl)benzamide:
Uniqueness
4-amino-N-(4-hydroxyphenyl)benzamide is unique due to the presence of both amino and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-amino-N-(4-hydroxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,14H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFGZUUXMPLFHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391375 | |
Record name | 4-amino-N-(4-hydroxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13160-60-6 | |
Record name | 4-Amino-N-(4-hydroxyphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13160-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-N-(4-hydroxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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